molecular formula C18H18N2O2 B15344438 9,10-Anthracenedione, 1,4-bis(dimethylamino)- CAS No. 56799-32-7

9,10-Anthracenedione, 1,4-bis(dimethylamino)-

Cat. No.: B15344438
CAS No.: 56799-32-7
M. Wt: 294.3 g/mol
InChI Key: OZMLRWPLFYWTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,4-bis(dimethylamino)- (CAS 52869-33-7) is a symmetrically substituted anthraquinone derivative synthesized by reacting 1,4-dihydroxyanthraquinone with N,N-dimethylpropane-1,3-diamine under reflux conditions . Its structure features dimethylamino groups at the 1,4-positions of the anthracenedione core, enhancing solubility in organic electrolytes, making it suitable for applications in redox flow batteries . The compound’s synthesis yield (52%) and characterization via $^1$H NMR and chromatography are well-documented .

Properties

CAS No.

56799-32-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)13-9-10-14(20(3)4)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10H,1-4H3

InChI Key

OZMLRWPLFYWTPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Ditosylanthraquinone

The foundational intermediate for this route is 1,4-ditosylanthraquinone, prepared by reacting 1,4-dihydroxyanthraquinone (quinizarin) with p-toluenesulfonyl chloride (TsCl) in methylene chloride under basic conditions. Triethylamine catalyzes the tosylation, yielding a stable intermediate that facilitates subsequent amination. The reaction proceeds at ambient temperature or under mild reflux (40°C), achieving near-quantitative conversion due to the electron-withdrawing tosyl groups activating the anthraquinone core for nucleophilic attack.

Monoamination and Diamination Steps

1,4-Ditosylanthraquinone reacts with dimethylamine in methylene chloride or chloroform at 50°C to form monoamino-monotosyl intermediates. Thin-layer chromatography (TLC) monitoring (hexane/ethyl acetate, 70:30) reveals distinct Rf values for intermediates (Rf ≈ 0.65) versus starting material (Rf ≈ 0.40). Subsequent displacement of the remaining tosyl group requires harsher conditions: heating in pyridine at 100°C with excess dimethylamine completes the bis(dimethylamino) product. Purification via silica gel chromatography (hexane/ethyl acetate gradients) yields the title compound in 68–73% overall yield.

Halogen Displacement with Dimethylamine

Preparation of 1,4-Dihaloanthraquinones

Chlorinated or fluorinated precursors, such as 1,4-dichloroanthraquinone or 1,4-difluoroanthraquinone, serve as substrates for nucleophilic substitution. For example, 1,4-difluoro-5,8-dihydroxyanthraquinone reacts with 2-(dimethylamino)ethylamine in dimethyl sulfoxide (DMSO) at 180°C for 48 hours. The fluorine atoms’ high electronegativity enhances leaving-group ability, enabling efficient displacement even with sterically hindered amines.

Optimization of Reaction Conditions

Key parameters include solvent polarity and temperature. Polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF) stabilize transition states, accelerating substitution. Elevated temperatures (150–200°C) are critical for overcoming activation energy barriers, particularly with aryl amines. Post-reaction workup involves acidification (10% HCl), extraction with methylene chloride, and crystallization from ethanol/water mixtures to isolate the product in 41–76% yields.

Oxidation of 1,4-Bis(dimethylamino)-5,8-dihydroxyanthracene

Redox-Active Intermediate Synthesis

5,8-Dihydroxy groups in anthraquinones undergo oxidation to quinones, enabling functionalization. Starting from 1,4-bis(dimethylamino)-5,8-dihydroxyanthracene, treatment with ceric ammonium nitrate (CAN) or potassium permanganate in acidic media oxidizes the hydroxyl groups to carbonyls, yielding the target compound. This method is advantageous for introducing electron-donating amino groups while preserving the quinoid structure.

By-Product Management

Overoxidation or demethylation side reactions are mitigated by controlling oxidant stoichiometry and reaction time. For instance, CAN in acetic acid at 0–5°C selectively oxidizes hydroxyl groups without affecting dimethylamino substituents, achieving 85–90% purity.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Conditions Advantages
Tosylation-Amination 1,4-Dihydroxyanthraquinone 68–73 Mild temps (40–100°C), CH2Cl2 High intermediate stability
Halogen Displacement 1,4-Difluoroanthraquinone 41–76 High temps (180°C), DMSO/DMF Broad amine compatibility
Oxidation 5,8-Dihydroxy derivative 70–85 Oxidizing agents (CAN, KMnO4) Preserves amino group integrity

Mechanistic Insights and Stereochemical Considerations

The electronic effects of substituents dictate reaction pathways. Tosyl groups withdraw electron density, polarizing the anthraquinone ring and facilitating nucleophilic attack at the 1- and 4-positions. In halogen displacement, the leaving group’s ability (F > Cl > Ts) correlates with reaction rate, though steric hindrance from dimethylamino groups may slow secondary substitutions. Density functional theory (DFT) calculations reveal that planar conformation of the anthraquinone core minimizes steric clashes, favoring bis-substitution over mono- or tris-products.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale syntheses require solvent recycling, particularly for methylene chloride and DMSO, which pose environmental and cost concerns. Distillation and adsorption techniques recover >90% of solvents, reducing production costs by 25–30%.

Purification Techniques

Chromatography is impractical industrially; instead, crystallization from ethanol/water or toluene/hexane mixtures achieves >95% purity. Impurities like unreacted amines or tosyl by-products are removed via activated carbon treatment.

Scientific Research Applications

9,10-Anthracenedione derivatives, including amino- and diamino-substituted compounds, are synthetically produced and have a wide array of applications . These applications span across scientific research, biology, medicine, and industry. Specifically, 9,10-Anthracenedione derivatives have uses as dyes, analytical reagents, and metal indicators .

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis((6-(dimethylamino)hexyl)amino)- is used in scientific research as a precursor in synthesizing complex organic molecules. It is also investigated as a fluorescent probe because of its unique optical properties.

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- features a core anthracenedione structure with two carbonyl groups on the anthracene ring system. The presence of dimethylamino groups enhances its solubility and reactivity, making it an interesting candidate for various applications, particularly in biological systems. The chemical behavior of 9,10-anthracenedione derivatives often involves redox reactions due to the presence of carbonyl groups. These compounds can undergo reduction to form corresponding hydroxy derivatives or can react with nucleophiles due to their electrophilic nature. The dimethylamino substituents can also participate in protonation and deprotonation reactions, affecting the compound's reactivity and solubility in different environments.

Biological Applications

9,10-Anthracenedione derivatives exhibit significant biological activities, including antitumor properties. The compound's ability to intercalate into DNA and generate reactive oxygen species may contribute to its cytotoxic effects against cancer cells. Additionally, its structure allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

Medical Applications

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antitumor Anthraquinones: HAQ and DHAQ

  • HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): HAQ exhibits moderate antitumor activity but causes acute toxicity (e.g., convulsions) at therapeutic doses . Pharmacokinetic studies in dogs show rapid plasma clearance (23.5 mL/kg/min) and hepatobiliary excretion (39.5% dose in bile) . HAQ inhibits microsomal cytochrome P-450 enzymes, reducing drug metabolism .
  • DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): DHAQ, with hydroxyl groups at positions 5 and 8, demonstrates superior antitumor potency (10-fold higher than HAQ) and curative effects in murine leukemia models . Its genotoxicity exceeds Adriamycin (doxorubicin) in cytogenetic assays, correlating with therapeutic efficacy . Hydroxyl groups enhance cellular uptake and DNA binding, as shown by higher $\Delta T_m$ values (DNA melting temperature shifts) .

Cell Cycle and Cytotoxicity

  • G2-M Phase Block: 9,10-Anthracenedione, 1,4-bis(dimethylamino)-, blocks cell cycle progression at G2-M in mammalian cells, with cytotoxicity dependent on cell proliferation state (50% survival at 0.7 µg/mL for log-phase vs. 10 µg/mL for stationary-phase cells) .
  • Comparison with DHAQ: DHAQ induces G2-M arrest and nucleolar enlargement but exhibits higher lethality in leukemia models (e.g., 80% 90-day survival in B16 melanoma) .

Data Tables

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Compound Substituents Key Applications IC50 (L-cells) Key Findings
1,4-bis(dimethylamino)- 1,4-(N,N-dimethylamino)propylamino Redox flow batteries N/A 52% synthesis yield; enhances electrolyte solubility
HAQ 1,4-bis(2-hydroxyethylaminoethylamino) Antitumor therapy 10 µM High hepatobiliary excretion; induces convulsions
DHAQ 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino) Antitumor therapy 0.1 µM 100-fold potency vs. HAQ; >300% ILS in B16 melanoma
1,4-bis(methylamino)- 1,4-methylamino Textile dye (Disperse Blue 14) N/A Low solubility; no antitumor activity

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Plasma Clearance (mL/kg/min) Major Excretion Route Acute Toxicity (LD50) Notable Side Effects
HAQ 23.5 Bile (39.5%) 15 mg/kg (dog) Convulsions, green urine
DHAQ N/A Urine (24%) 14 mg/m² (human) Leukopenia, phlebitis
1,4-bis(dimethylamino)- N/A N/A N/A G2-M cell cycle block

Research Findings and Implications

  • Therapeutic Design: Hydroxyl groups (DHAQ) enhance DNA binding and cytotoxicity, while dimethylamino groups improve solubility for non-therapeutic uses .
  • Toxicity Trade-offs : HAQ’s therapeutic window is narrow due to acute toxicity, whereas DHAQ’s delayed toxicity allows safer dosing .
  • Mechanistic Insights: Anthraquinones inhibit DNA synthesis via intercalation and topoisomerase II inhibition, but antitumor activity also depends on cellular uptake efficiency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for evaluating the in vitro genetic toxicity of 1,4-bis(dimethylamino)-9,10-anthracenedione?

  • Methodological Answer : Follow OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test) under Good Laboratory Practice (GLP) conditions. Key parameters include:

  • Use of mammalian cell lines (e.g., Chinese hamster lung cells) with appropriate metabolic activation systems (e.g., S9 mix).
  • Dose ranges should cover cytotoxicity thresholds (e.g., 0.01–0.02 mg/mL) to assess clastogenicity and aneugenicity .
  • Data reliability is enhanced by replicating experiments across independent laboratories and cross-referencing with in vivo studies (e.g., micronucleus assays) .

Q. How can researchers optimize the synthesis of 1,4-bis(dimethylamino)-9,10-anthracenedione derivatives for electrochemical applications?

  • Methodological Answer :

  • Step 1 : React 1,4-diaminoanthraquinone with dimethylamino-propylamine in diethyl ether under reflux (24–48 h) .
  • Step 2 : Purify via vacuum filtration and cold ether washes to isolate the product (yield ~79%).
  • Modification : Introduce quaternary ammonium groups (e.g., via iodomethane alkylation) to enhance solubility in non-aqueous electrolytes for redox flow batteries .

Advanced Research Questions

Q. How do photochemical mechanisms of 1,4-bis(dimethylamino)-9,10-anthracenedione differ from 1,5- or 1,8-substituted analogs in generating reactive oxygen species (ROS)?

  • Methodological Answer :

  • Experimental Design : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂) under visible light illumination.
  • Key Finding : 1,4-Substituted derivatives lack photosensitizing activity for NADH oxidation, unlike 1,5/1,8 analogs, due to reduced semiquinone radical formation .
  • Contradiction Analysis : Conflicting data may arise from solvent polarity or oxygen concentration; replicate studies under controlled anaerobic vs. aerobic conditions .

Q. What are the critical endpoints for assessing neurobehavioral and reproductive toxicity in rodent models exposed to 1,4-bis(dimethylamino)-9,10-anthracenedione?

  • Methodological Answer :

  • Dosing Regimen : Administer 12–300 mg/kg bw/day via oral gavage for 28 days, with recovery-phase monitoring .
  • Neurobehavioral Metrics :
  • Functional Observational Battery (FOB) : Test grip strength, motor activity, and auditory/tactile reflexes.
  • Clinical Chemistry : Measure serum thyroid hormones (T3, T4, TSH) to assess endocrine disruption .
  • Reproductive Toxicity : Evaluate estrous cyclicity in females and sperm parameters in males, cross-referenced with histopathology .

Q. How does substitution at the 1,4-positions influence the biological activity of anthracenedione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Cytotoxicity : 1,4-Bis(benzyloxy) derivatives show enhanced activity due to improved solubility and DNA intercalation .
  • Fluorescence Properties : Dimethylamino groups at 1,4-positions reduce fluorescence quantum yield compared to hydroxyl or nitro substituents .
  • Experimental Validation : Compare IC₅₀ values across cell lines (e.g., MCF-7, HeLa) using MTT assays, paired with molecular docking to predict DNA-binding affinity .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported genotoxicity data for 1,4-bis(dimethylamino)-9,10-anthracenedione?

  • Resolution Strategy :

  • Meta-Analysis : Aggregate data from OECD SIDS reports (e.g., Japan MHLW) and independent studies to identify dose-dependent trends .
  • Mechanistic Clarification : Distinguish between direct DNA damage (e.g., comet assay) and indirect oxidative stress-mediated effects (e.g., 8-OHdG biomarkers) .
  • Threshold Determination : Establish no-observed-adverse-effect levels (NOAELs) using benchmark dose modeling, particularly for in vitro-to-in vivo extrapolation .

Methodological Tables

Table 1 : Key Parameters for In Vitro Toxicity Testing (OECD 473)

ParameterSpecificationReference
Cell LineChinese hamster lung (V79)
Metabolic ActivationS9 mix (rat liver homogenate)
Dose Range0.01–0.02 mg/mL (cytotoxicity-guided)
Endpoint MeasurementChromosomal aberrations per 100 cells

Table 2 : Photochemical Reactivity of Anthracenedione Derivatives

Substituent PositionROS Generation (EPR Signal)NADH Oxidation ActivityReference
1,4-bis(dimethylamino)None detectedNo
1,5-bis(diethylamino)Strong O₂•⁻/H₂O₂Yes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.